molecular formula C17H18N4O4S B2891340 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 1105205-75-1

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2891340
CAS No.: 1105205-75-1
M. Wt: 374.42
InChI Key: LJTXJCULXNENMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic compound featuring a thiazolidine-1,1-dioxide moiety linked to a phenyl group, an ethanediamide bridge, and a pyridin-3-ylmethyl substituent. This structure combines heterocyclic, aromatic, and amide functionalities, making it a candidate for pharmacological studies targeting enzymes or receptors requiring π-π stacking, hydrogen bonding, or sulfone-mediated interactions.

Properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-16(19-12-13-3-1-8-18-11-13)17(23)20-14-4-6-15(7-5-14)21-9-2-10-26(21,24)25/h1,3-8,11H,2,9-10,12H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTXJCULXNENMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multiple steps. One common route includes the formation of the thiazolidine ring followed by the attachment of the phenyl and pyridine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl and pyridine groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(pyridin-3-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiazolidine ring and the phenyl and pyridine groups can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Molecular Formula Key Functional Groups Molecular Weight Reference
Target Compound C₁₇H₁₈N₄O₄S¹ Thiazolidine-1,1-dioxide, ethanediamide, pyridine 374.4 g/mol -
N-[4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-2-(trifluoromethyl)benzamide () C₁₇H₁₄ClF₃N₂O₃S Thiazolidine-1,1-dioxide, benzamide, CF₃ 418.8 g/mol
4-(4-Methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide () C₂₁H₂₅N₃O₅S₂ Thiazolidine-1,1-dioxide, sulfonamide, piperidine 463.6 g/mol
N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-2-ethoxybenzamide () C₁₈H₂₀N₂O₄S Thiazolidine-1,1-dioxide, ethoxybenzamide 360.4 g/mol
Imatinib () C₂₉H₃₁N₇O Benzamide, pyridine, piperazine 493.6 g/mol

Key Observations :

  • Thiazolidine-1,1-dioxide Core : Present in all analogs except Imatinib. This group enhances solubility and may interact with sulfone-binding pockets in targets like kinases or TRPV1 channels .
  • Ethanediamide Linker : Unique to the target compound, replacing bulkier substituents (e.g., benzamide in ). This linker could improve conformational flexibility and hydrogen-bonding capacity.
  • Pyridine vs. ion channel binding) .

Physicochemical Properties

  • Solubility : The ethanediamide linker and pyridine group may enhance aqueous solubility compared to ’s trifluoromethylbenzamide (lipophilic) .
  • Melting Points : Pyridine-containing analogs (e.g., ’s Compound 8i) melt at 215°C, suggesting the target compound may exhibit similar thermal stability .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities. This paper reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
Chemical Formula C₁₃H₁₅N₃O₂S
Molecular Weight 269.32 g/mol
IUPAC Name This compound
Appearance Powder

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidine derivatives, including those similar to this compound. For instance, compounds containing thiazolidine rings have shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The activity indices for these compounds ranged from 53.84% to 91.66%, indicating a strong potential for use in antimicrobial therapies .

Anti-inflammatory Effects

Thiazolidine derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that compounds like this compound could be beneficial in treating inflammatory conditions .

Antioxidant Activity

The antioxidant potential of thiazolidine derivatives has been evaluated using various assays (e.g., DPPH and ABTS radical scavenging assays). Compounds structurally related to this compound have demonstrated significant antioxidant activity, with some derivatives showing effectiveness superior to standard antioxidants like vitamin E .

The biological activities exhibited by the compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and COX enzymes is likely responsible for its anti-inflammatory effects.
  • Antioxidant Mechanism : The ability to scavenge free radicals contributes to its antioxidant properties.

Case Studies

Several studies have investigated the biological activity of thiazolidine derivatives:

  • Study on Antimicrobial Activity : A series of thiazolidine derivatives were synthesized and tested against E. coli and S. aureus. The most potent derivative showed an inhibition zone comparable to that of ampicillin .
  • Evaluation of Antioxidant Properties : Compounds were tested for their reducing power in various assays. Results indicated that modifications on the phenyl ring significantly enhanced antioxidant activity .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for preparing this compound, and what critical conditions ensure successful synthesis? Methodological Answer: The compound is synthesized via multi-step reactions, typically involving amide bond formation between functionalized phenyl and pyridinylmethyl precursors. Key steps include:

  • Thiazolidinone sulfonation : Controlled oxidation of the thiazolidinone moiety to achieve the 1,1-dioxo group under inert atmospheres to prevent side reactions .
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC (>95%) .

Advanced Question: Q. How can reaction yields be optimized when introducing the pyridinylmethyl group? Methodological Answer: Yield optimization requires:

  • Catalyst screening : Palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates for pyridinylmethyl attachment .
  • Temperature control : Maintaining 60–80°C minimizes byproduct formation during amidation .

Structural Characterization

Basic Question: Q. What analytical techniques are essential for confirming the compound’s structure and purity? Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., sulfone groups at δ 3.1–3.5 ppm, pyridine protons at δ 8.1–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 432.12) .
  • Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the thiazolidinone and pyridine moieties? Methodological Answer:

  • Crystal growth : Slow evaporation of saturated solutions in ethanol/water mixtures yields diffraction-quality crystals .
  • Density functional theory (DFT) : Computational modeling supplements crystallographic data to confirm bond angles (e.g., 120° for sp2-hybridized sulfone groups) .

Biological Activity

Basic Question: Q. What in vitro assays are used to evaluate this compound’s biological activity? Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and E. coli .
  • Kinase inhibition : Fluorescence polarization assays targeting EGFR or VEGFR2 .

Advanced Question: Q. How can target engagement be validated in cellular models? Methodological Answer:

  • Pull-down assays : Biotinylated probes capture the compound-protein complex for LC-MS/MS identification .
  • CRISPR-Cas9 knockout : Silencing putative targets (e.g., kinases) to assess activity loss in dose-response curves .

Data Contradictions

Advanced Question: Q. How should researchers resolve conflicting reports on its anticancer efficacy across cell lines? Methodological Answer:

  • Assay standardization : Use identical cell passage numbers, serum concentrations, and incubation times .
  • Metabolic stability testing : Evaluate cytochrome P450 metabolism differences (e.g., CYP3A4) that alter active concentrations .

Structure-Activity Relationship (SAR)

Advanced Question: Q. Which structural modifications enhance selectivity for biological targets? Methodological Answer:

  • Pyridine substitution : 3-Pyridinyl groups improve solubility and target affinity vs. 2- or 4-isomers .
  • Ethanediamide linker : Replacing with a urea group reduces off-target effects in kinase assays .

Analytical Challenges

Basic Question: Q. How is purity assessed given its susceptibility to hydrolysis? Methodological Answer:

  • Stability-indicating HPLC : Acidic mobile phases (0.1% TFA) separate degradation products (e.g., free pyridine or thiazolidinone fragments) .

Stability and Storage

Advanced Question: Q. What conditions prevent degradation during long-term storage? Methodological Answer:

  • Lyophilization : Freeze-dried powders stored at -20°C under argon retain >90% purity for 24 months .
  • Light sensitivity : Amber vials prevent photodegradation of the thiazolidinone sulfone group .

Computational Modeling

Advanced Question: Q. How can docking studies predict binding modes to therapeutic targets? Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR: ΔG = -9.2 kcal/mol) .
  • MD simulations : 100-ns trajectories assess stability of hydrogen bonds with key residues (e.g., Lys721 in EGFR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.